Comparable Gas-Phase Stability of Fe(II) Complexes with 5-Chloro-, 5-Methyl-, and Parent 1,10-Phenanthroline Ligands
A study using collision-induced dissociation (CID) to compare the gas-phase stabilities of Fe(Φ)3 2+ complexes, where Φ represents various phenanthroline derivatives, found that complexes containing 5-chloro-, 5-methyl-, and the parent 1,10-phenanthroline ligands exhibited nearly identical stabilities. The critical energy for fragmentation was estimated to be ~0.9 eV for all these complexes, with the exception of the more stable 4,7-diphenyl derivative [1]. This indicates that 5-chloro-1,10-phenanthroline can be used as a direct substitute for the parent ligand in the gas phase without altering the complex's fundamental thermodynamic stability.
| Evidence Dimension | Gas-phase stability of Fe(II) tris-ligand complexes |
|---|---|
| Target Compound Data | Critical energy for fragmentation ~0.9 eV (as the 5-chloro derivative) |
| Comparator Or Baseline | 1,10-phenanthroline (~0.9 eV) and 5-methyl-1,10-phenanthroline (~0.9 eV) |
| Quantified Difference | ~0 eV |
| Conditions | Collision-induced dissociation (CID) mass spectrometry |
Why This Matters
This validates 5-chloro-1,10-phenanthroline as a suitable, stable ligand for gas-phase studies, confirming that chlorine substitution does not destabilize the metal complex.
- [1] Kéki, S., Nagy, L., Deák, G., & Zsuga, M. (2004). Gas-phase stability of Fe(II)-phenanthroline complexes studied by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1455-1461. (Referenced from INIS Repository) View Source
